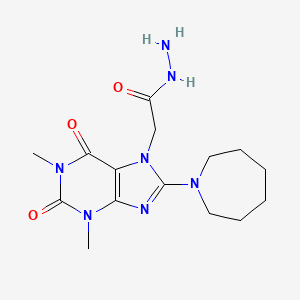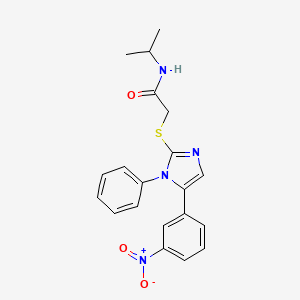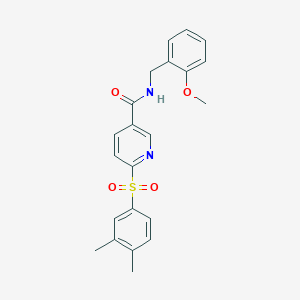![molecular formula C19H15N3O2S B2790782 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone CAS No. 827005-25-4](/img/structure/B2790782.png)
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects and has been found to have potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is not yet fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of various pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of pro-inflammatory cytokines, and exhibit antioxidant properties. Additionally, this compound has been found to exhibit antifungal and antibacterial activity.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone in lab experiments include its potent anticancer activity and its ability to exhibit anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include the lack of a clear understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for research on 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone. One potential direction is to further investigate its potential applications in the treatment of inflammatory diseases. Additionally, research could focus on the development of new synthetic analogs of this compound with improved potency and selectivity. Furthermore, research could explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone involves the reaction of 2-methylindole-3-carboxaldehyde and 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anticancer activity and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-19-22-21-18(24-19)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTBKIUMGZMOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride](/img/structure/B2790699.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2790700.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2790701.png)



methanone](/img/structure/B2790707.png)

![2-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzo[f]chromen-3-one](/img/structure/B2790711.png)
![3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2790713.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)

![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)